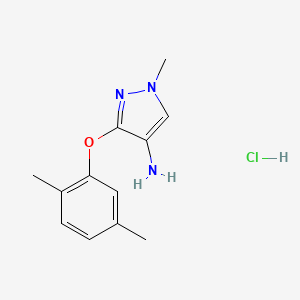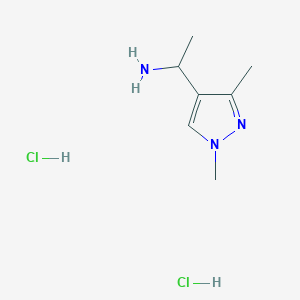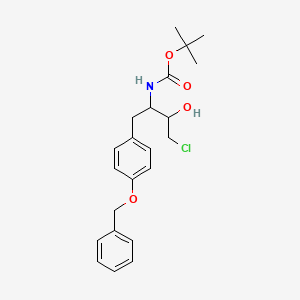
1-(Difluoromethyl)-5-methyl-1H-pyrazol-3-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: This can be achieved through various methods, including metal-catalyzed cross-coupling reactions and radical chemistry . The reaction conditions often involve the use of difluoromethylation reagents and catalysts under controlled temperatures and pressures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and scale up the synthesis process. This method ensures consistent quality and efficiency, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-5-methyl-1H-pyrazol-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated pyrazole derivatives, while substitution reactions can introduce various functional groups into the pyrazole ring .
Scientific Research Applications
1-(Difluoromethyl)-5-methyl-1H-pyrazol-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the properties of natural biological molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-5-methyl-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, influencing the compound’s biological effects .
Comparison with Similar Compounds
- 1-(Trifluoromethyl)-5-methyl-1H-pyrazol-3-amine hydrochloride
- 1-(Chloromethyl)-5-methyl-1H-pyrazol-3-amine hydrochloride
Comparison: 1-(Difluoromethyl)-5-methyl-1H-pyrazol-3-amine hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties compared to its analogs. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development .
Properties
Molecular Formula |
C5H8ClF2N3 |
|---|---|
Molecular Weight |
183.59 g/mol |
IUPAC Name |
1-(difluoromethyl)-5-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C5H7F2N3.ClH/c1-3-2-4(8)9-10(3)5(6)7;/h2,5H,1H3,(H2,8,9);1H |
InChI Key |
XIKXMTJEAUBVHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)butanamide](/img/structure/B12222387.png)
![3-(4-methylbenzyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B12222391.png)

![2-(Piperidine-1-carbonyl)-4-[5-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B12222400.png)

![4-[2-(Piperidine-1-carbonyl)morpholin-4-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B12222423.png)

![N-[(2Z)-5-(butylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-methylpropanamide](/img/structure/B12222438.png)
![1-(1-ethyl-1H-pyrazol-3-yl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12222455.png)
![1-methyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B12222460.png)
![4-{[(1-isopropyl-1H-pyrazol-4-yl)amino]methyl}-2-methoxyphenol](/img/structure/B12222469.png)

![methyl [(4E)-4-(2-carbamothioylhydrazinylidene)-2-oxo-1,3-thiazolidin-5-yl]acetate](/img/structure/B12222475.png)
